

* Physicochemical properties of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate.

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Compound of Interest

Compound Name: *Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate*

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An In-depth Technical Guide to Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical data for **Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate, with the CAS number 193274-53-2, is a piperidine derivative featuring a Boc protecting group and methyl ester functionalities.^[1] While comprehensive experimental data on its physicochemical properties are not extensively reported in publicly available literature, the following tables summarize the known and calculated attributes of this compound and a structurally related molecule, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, for comparative purposes.

Table 1: Core Physicochemical Properties of **Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate**

Property	Value	Source
CAS Number	193274-53-2	[1]
Chemical Formula	C13H21NO5	[1]
Molecular Weight	271.31 g/mol	[1]
IUPAC Name	1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate	[1]
SMILES	<chem>CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC</chem>	[1]
Appearance	Not available	
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Density	Not available	[1]
Solubility	Not available	
pKa	Not available	

Table 2: Physicochemical Properties of the Related Compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3)

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₉ NO ₅	[2][3]
Molecular Weight	257.28 g/mol	[2][3]
XLogP3	0.7	[2]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	4	
Exact Mass	257.12632271 Da	[2]
Monoisotopic Mass	257.12632271 Da	[2]
Topological Polar Surface Area	72.9 Å ²	[2]
Heavy Atom Count	18	
Formal Charge	0	
Complexity	358	[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate** are not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of related β -keto esters from N-Boc protected piperidine acids.[4][5] The key transformation would likely involve the conversion of a suitable N-Boc protected piperidine carboxylic acid to its corresponding β -keto ester, followed by methylation at the 3-position.

A general two-step approach is outlined below:

Step 1: Synthesis of the β -keto ester

A common method for the synthesis of β -keto esters involves the reaction of an N-Boc protected piperidine carboxylic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in

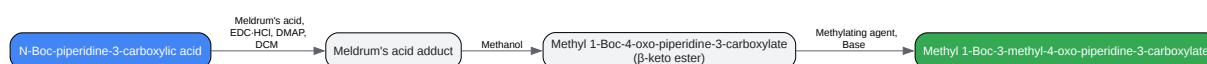
the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP).[4] The resulting adduct is then subjected to methanolysis to yield the methyl β -keto ester.[4]

- Reaction: N-Boc-piperidine-3-carboxylic acid is reacted with Meldrum's acid and EDC·HCl/DMAP in a suitable solvent like dichloromethane (DCM).
- Work-up: The reaction mixture is typically washed with an acidic aqueous solution (e.g., 1 M KHSO₄) and brine.[4]
- Methanolysis: The intermediate is then treated with methanol to yield the desired β -keto ester.

Step 2: Methylation at the 3-position

The second step would involve the methylation of the carbon at the 3-position of the piperidine ring. This could potentially be achieved through enolate formation followed by reaction with a methylating agent.

Visualizing the Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate**.

Analytical Data

Specific spectral data (NMR, IR, MS) for **Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate** are not readily available in public databases. However, for the structurally similar compound, tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, the following spectral characteristics have been reported and may offer some insight into the expected signals for the title compound.[6]

- ¹H-NMR: Signals for the Boc group protons would be expected around 1.47 ppm (singlet, 9H). The methyl ester protons would likely appear as a singlet around 3.85 ppm. Protons on the piperidine ring would exhibit complex multiplets in the region of 1.8-4.3 ppm.[6]
- ¹³C-NMR: The carbonyl carbons of the Boc and methyl ester groups would resonate in the downfield region (e.g., 154.7 and 163.5 ppm). The quaternary carbon of the Boc group would appear around 79.4 ppm, and the methyl of the Boc group at approximately 28.4 ppm. The methyl ester carbon would be expected around 51.2 ppm. The piperidine ring carbons would show signals in the range of 28-45 ppm.[6]
- IR Spectroscopy: Characteristic peaks for the carbonyl groups (C=O) of the ketone, ester, and carbamate would be expected in the region of 1670-1750 cm⁻¹. [6]
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight.

Safety Information

For the related compound 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, the following hazard statements have been reported:[2][7]

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

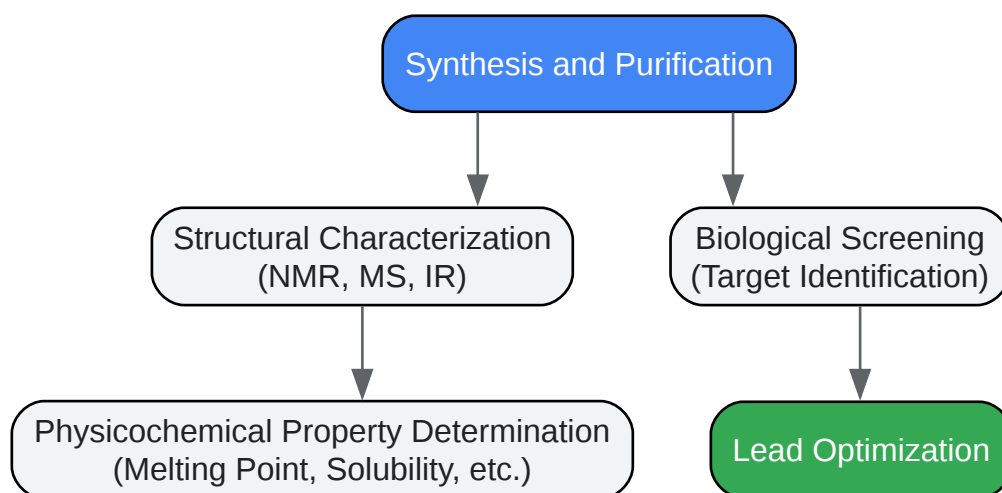
It is recommended to handle **Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate** with appropriate personal protective equipment in a well-ventilated area.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of **Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate** in any specific signaling pathways or its biological activities. Further research is required to elucidate its potential pharmacological profile. The structurally related N-Boc-piperidine-4-carboxylic acid methyl ester has been

investigated as an orexin type-2 receptor agonist, suggesting that piperidine derivatives can be valuable scaffolds in drug discovery.[8]

Logical Relationship of Research Steps



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Caption: Logical workflow for the investigation of novel chemical entities.

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References

- 1. researchgate.net [researchgate.net]
- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C₁₂H₁₉NO₅ | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyI)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
- 8. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
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